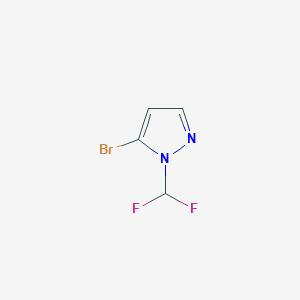
AKS-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AKS-19 is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKS-19, also known as Tirbanibulin, primarily targets microtubules in cells . Microtubules are key structural elements of the cell cytoskeleton, playing crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Tirbanibulin acts as a microtubule inhibitor, disrupting the polymerization of tubulin and Src kinase signaling . By inhibiting tubulin polymerization, Tirbanibulin prevents the formation of microtubules, thereby disrupting the normal functioning of the cell cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Tirbanibulin is the tubulin polymerization pathway . By inhibiting this pathway, Tirbanibulin disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to a variety of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the body’s ability to excrete it can also affect its overall bioavailability .
Result of Action
The primary molecular effect of Tirbanibulin’s action is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis . On a cellular level, this can result in the death of rapidly dividing cells, such as those found in actinic keratoses (AKs) and other forms of skin cancer . This makes Tirbanibulin a potentially effective treatment for these conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, humidity, and pH can affect the stability and bioavailability of the compound . Additionally, the presence of other chemicals or substances in the environment can potentially interact with the compound, influencing its action and efficacy . Therefore, it’s crucial to consider these environmental factors when developing and administering treatments with this compound .
Properties
CAS No. |
71970-74-6 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



